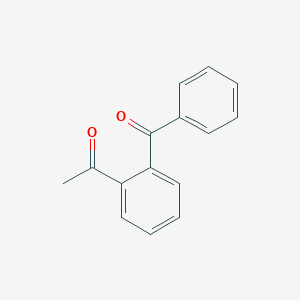
1-(2-Benzoylphenyl)ethanone
Description
1-(2-Benzoylphenyl)ethanone is an aromatic ketone characterized by a benzoyl group (C₆H₅CO-) attached to the ortho position of a phenyl ring, with an ethanone (acetyl) substituent. While direct physicochemical data for this compound are sparse in the provided evidence, its structural analogs (e.g., hydroxyacetophenones, benzofuran/benzothiophene derivatives) suggest key properties:
- Molecular formula: Likely C₁₅H₁₂O₂ (inferred from substituent positions and similar compounds like 1-(2-hydroxyphenyl)ethanone [C₈H₈O₂; ]).
- Functional groups: Aromatic ketone (benzoyl) and acetyl group, contributing to reactivity in electrophilic substitution and hydrogen bonding.
- Applications: Derivatives of acetophenones are widely studied in medicinal chemistry (e.g., antimicrobial agents) and materials science (e.g., corrosion inhibitors) .
Properties
CAS No. |
18019-57-3 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-(2-benzoylphenyl)ethanone |
InChI |
InChI=1S/C15H12O2/c1-11(16)13-9-5-6-10-14(13)15(17)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
SEXKDZSOKXPFFH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Electron-withdrawing groups (e.g., benzoyl) reduce nucleophilicity compared to electron-donating groups (e.g., -OH, -OCH₃) .
- Heterocyclic analogs (benzofuran, benzothiophene) exhibit enhanced bioactivity due to heteroatom-mediated interactions .
Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


